molecular formula C23H22Cl2N2O3S2 B11098301 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Cat. No.: B11098301
M. Wt: 509.5 g/mol
InChI Key: OEOHWLIRMSHUAV-UHFFFAOYSA-N
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Description

2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-methylphenyl, undergoes nitration to form 4-methyl-2-nitrophenyl. This intermediate is then reduced to 4-methyl-2-aminophenyl.

    Sulfonylation: The amino group of 4-methyl-2-aminophenyl is sulfonylated using chlorosulfonic acid to yield 3-chloro-4-methylphenylsulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with 2-[(4-chlorophenyl)sulfanyl]ethylamine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and anilino groups, leading to the formation of sulfoxides and nitroso derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, potassium thiolate, or amines under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfoxides, nitroso derivatives, amines, thiols, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of sulfonyl and anilino groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit activity against certain diseases, including cancer or bacterial infections.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The anilino and sulfanyl groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
  • 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-bromophenyl)sulfanyl]ethyl}acetamide
  • 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}acetamide

Uniqueness

The uniqueness of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of both chloro and sulfanyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22Cl2N2O3S2

Molecular Weight

509.5 g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C23H22Cl2N2O3S2/c1-17-5-11-22(12-6-17)32(29,30)27(20-4-2-3-19(25)15-20)16-23(28)26-13-14-31-21-9-7-18(24)8-10-21/h2-12,15H,13-14,16H2,1H3,(H,26,28)

InChI Key

OEOHWLIRMSHUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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